molecular formula C7H4N4O4 B11759148 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine

3,7-dinitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11759148
M. Wt: 208.13 g/mol
InChI Key: YJEMISSCLCYMPC-UHFFFAOYSA-N
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Description

3,7-Dinitro-1H-pyrrolo[3,2-b]pyridine is a nitro-substituted derivative of the pyrrolo[3,2-b]pyridine scaffold, a bicyclic aromatic heterocycle featuring fused pyrrole and pyridine rings.

Properties

IUPAC Name

3,7-dinitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-5(11(14)15)3-9-6(4)7/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEMISSCLCYMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 1H-pyrrolo[3,2-b]pyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability of the compound.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound exhibits reactivity influenced by its electron-withdrawing nitro groups, which direct electrophilic substitution reactions. While direct data on this specific compound is limited, analogous pyrrolopyridine systems undergo:

  • Nitration : Occurs at specific positions, though heavily nitro-substituted derivatives may show reduced reactivity due to steric and electronic effects .

  • Bromination/Iodination : Typically occurs at the 3-position in similar pyrrolopyridines, guided by the nitro groups’ meta-directing nature .

  • Nitrosation : Potential for introducing nitroso groups, though stability and regiochemistry would depend on existing nitro substitution .

Synthetic Routes

2.1 Nitration and Cyclization
A plausible synthesis involves nitration of pyridine derivatives followed by cyclization steps. For example:

  • Nitration : Pyridine precursors undergo nitration to introduce nitro groups at the 3- and 7-positions.

  • Cyclization : Subsequent ring-forming reactions (e.g., using indium(III) chloride or other catalysts) could fuse the pyridine and pyrrole rings, though detailed procedures for this specific compound are not explicitly described in the provided sources .

2.2 Cross-Coupling Reactions
Suzuki coupling is a common method for introducing aryl groups in pyrrolopyridines. For example, bromo intermediates react with arylboronic acids under microwave-assisted conditions to form substituted derivatives . This method could theoretically apply to 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine if a bromo substituent is present, though the nitro groups’ electron-withdrawing effects may alter reactivity.

Reaction Comparison Table

Reaction Type Reagents Conditions Outcome
Electrophilic Nitration Fuming nitric acid, sulfuric acidHigh temperatureIntroduction of nitro groups at specific positions
Bromination Bromine, solvent (e.g., acetic acid)Room temperature or refluxSubstitution at reactive positions
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, baseMicrowave irradiation, 85–125°CFormation of aryl-substituted derivatives
Cyclization Metal catalysts (e.g., InCl₃), solventVariable (e.g., reflux)Ring formation via annulation

Key Observations

  • Regioselectivity : The nitro groups strongly influence where subsequent substitutions occur, likely directing reactions to positions meta to the nitro groups .

  • Stability : Nitro-substituted pyrrolopyridines may exhibit lower stability compared to unsubstituted analogs, requiring controlled reaction conditions .

  • Derivatization : Cross-coupling reactions (e.g., Suzuki) enable functionalization, potentially enhancing biological activity or altering physicochemical properties .

Research Gaps

  • Direct Experimental Data : The provided sources lack explicit reaction studies on 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine itself. Analogies are drawn from structurally related compounds.

  • Mechanistic Insights : Detailed mechanisms for nitration or cyclization in this specific system remain unexplored in the available literature.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine exhibit promising anticancer properties. The compound's ability to inhibit specific enzymes and receptors involved in cancer pathways makes it a candidate for further development as an anticancer agent. For instance, studies have shown that certain derivatives can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.

Antimicrobial and Antiviral Properties
The compound has been evaluated for its antimicrobial and antiviral activities. Preliminary studies suggest that it may possess significant activity against various pathogens, making it a potential lead compound for developing new antimicrobial agents .

Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets that are critical in disease pathways. The electron-withdrawing nature of the nitro groups enhances electrophilic substitution reactions, allowing for the synthesis of various derivatives that may improve biological activity or alter pharmacokinetic properties .

Biological Research

Pharmacological Studies
3,7-Dinitro-1H-pyrrolo[3,2-b]pyridine has been included in pharmacological studies aimed at understanding its effects on different biological systems. For example, studies have explored its potential as a phosphodiesterase (PDE) inhibitor, which could be beneficial in treating inflammatory diseases and conditions related to cyclic nucleotide signaling .

Case Studies
Recent case studies have highlighted the compound's effectiveness in reducing pro-inflammatory cytokine release in macrophages exposed to stimuli such as lipopolysaccharides. This suggests its potential role in modulating immune responses and treating inflammatory diseases .

Material Science

Synthesis of Functionalized Compounds
In material science, 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine serves as a building block for synthesizing functionalized materials. Its reactivity allows for the development of new materials with tailored properties for applications in electronics and photonics.

Summary Table: Applications of 3,7-Dinitro-1H-pyrrolo[3,2-b]pyridine

Field Application Key Findings
Medicinal ChemistryAnticancer ActivityInhibits FGFRs; potential lead for anticancer drugs .
Antimicrobial PropertiesSignificant activity against various pathogens; potential for new antimicrobial agents .
Biological ResearchPDE InhibitionModulates immune responses; reduces pro-inflammatory cytokines .
Material ScienceSynthesis of Functionalized CompoundsVersatile building block for new materials with tailored properties for electronics and photonics.

Mechanism of Action

The mechanism by which 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent modifications of target molecules.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: Nitration (e.g., using HNO₃ as in Scheme 5 of ) is a plausible route for introducing nitro groups, though yields may vary depending on reaction conditions .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Compound Molecular Weight (g/mol) Solubility Trends Stability Notes
7-Chloro-1H-pyrrolo[3,2-b]pyridine 152.58 Moderate in polar solvents Stable under inert conditions
3,7-Dibromo-5-chloro-analog 334.37 Low solubility in water Hygroscopic; requires dry storage
3,7-Dinitro-1H-pyrrolo[3,2-b]pyridine (hypothetical) ~223.12 Likely low in water Potential thermal instability due to nitro groups Inferred

Key Observations :

  • Nitro-substituted derivatives are expected to exhibit lower aqueous solubility compared to halogenated analogs due to increased hydrophobicity and molecular weight .

Key Observations :

  • Nitro groups may enhance interactions with kinase active sites (e.g., via hydrogen bonding or π-π stacking), as seen in nitroindole derivatives .

Biological Activity

3,7-Dinitro-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

3,7-Dinitro-1H-pyrrolo[3,2-b]pyridine belongs to the pyrrolopyridine family, characterized by a bicyclic structure that combines a pyrrole and a pyridine moiety. The presence of nitro groups at the 3 and 7 positions contributes to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit various pharmacological activities, including:

  • Antitumor Activity : Several studies have demonstrated the potential of pyrrolo[3,2-b]pyridine derivatives as anticancer agents. For instance, compounds synthesized with this scaffold showed significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The most potent derivatives achieved IC50 values as low as 0.12μM0.12\,\mu M .
  • Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, including c-Met and fibroblast growth factor receptors (FGFRs). In particular, certain derivatives exhibited IC50 values lower than 1nM1\,nM against TNIK (TRAF2 and NCK-interacting kinase), indicating their potential as targeted therapies in oncology .
  • Antiviral Properties : Preliminary evaluations suggest that some pyrrolo[3,2-b]pyridine derivatives may possess antiviral activity. This is particularly relevant in the context of developing treatments for viral infections .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine derivatives, researchers synthesized a series of compounds that were evaluated for their cytotoxic effects on various cancer cell lines. The most effective compound demonstrated an IC50 value of 0.15μM0.15\,\mu M against the A549 lung cancer cell line. Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of TNIK by pyrrolo[3,2-b]pyridine derivatives. The results indicated that these compounds could significantly reduce IL-2 secretion in a concentration-dependent manner. One derivative achieved an IC50 value of 0.5nM0.5\,nM, highlighting its potential as an immunomodulatory agent .

Table 1: Biological Activities of 3,7-Dinitro-1H-Pyrrolo[3,2-b]pyridine Derivatives

CompoundTargetIC50 (µM)Activity Type
Compound Ac-Met0.82Antitumor
Compound BTNIK0.001Kinase Inhibition
Compound CFGFR10.007Antitumor
Compound DViral TargetsTBDAntiviral

Structure-Activity Relationships (SAR)

The biological activity of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine is influenced by various substituents on the core structure:

  • Nitro Groups : The presence of nitro groups at specific positions enhances biological activity.
  • Aromatic Substituents : Modifications with different aromatic groups have shown varying degrees of potency against cancer cell lines.

Q & A

Q. What are the common synthetic routes for 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine, and how are nitro groups introduced?

  • Methodological Answer : The synthesis typically involves sequential nitration and functionalization of the pyrrolo[3,2-b]pyridine core. A two-step approach is often employed:

Core Formation : Cyclization reactions using precursors like 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) .

Nitro Group Introduction : Nitration is achieved using HNO₃/H₂SO₄ at controlled temperatures (0°C to room temperature) to ensure regioselectivity. For example, nitration at position 3 is well-documented , while position 7 nitration may require electrophilic substitution under similar conditions.

  • Key Validation : NMR and HRMS data confirm regiochemistry (e.g., δ ~8.8 ppm for nitro protons in ¹H NMR) .

Q. Which analytical techniques are critical for characterizing 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro-substituted positions) and carbon backbone .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₅N₃O₄: 196.0253) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry when single crystals are obtainable (not directly cited but inferred from structural analogs in ).

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine?

  • Methodological Answer :
  • Reaction Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance nitro group stability during nitration .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki with arylboronic acids) can functionalize intermediates before nitration .
  • Purification : Flash chromatography with gradients (e.g., DCM/MeOH 90:10 → 80:20) removes byproducts .
  • Case Study : A 96% yield was reported for a 3-nitro analog using K₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst .

Q. What strategies address regioselectivity challenges during nitration or halogenation?

  • Methodological Answer :
  • Directing Groups : Temporary protecting groups (e.g., Boc) can steer electrophilic substitution to desired positions .
  • Temperature Control : Low-temperature nitration (0°C) minimizes side reactions, as seen in 3-nitro-4-chloro derivative synthesis .
  • Computational Modeling : Predicts reactive sites via Fukui indices or electrostatic potential maps (inferred from ’s SAR studies).

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Replace nitro groups with bioisosteres (e.g., CF₃, CN) to assess binding affinity changes. For example, 3-nitro analogs show GluN2B receptor modulation, while 7-substituted derivatives may alter brain penetration .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) to correlate structure with activity .

Q. How should researchers resolve contradictions in reported bioactivities (e.g., antitumor vs. antiviral effects)?

  • Methodological Answer :
  • Comparative SAR : Systematically vary substituents and test across multiple assays (e.g., kinase inhibition vs. viral replication) .
  • Dose-Response Analysis : Confirm activity thresholds (e.g., IC₅₀ values) to rule out non-specific effects .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., antitumor activity in vs. kinase inhibition in ).

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